Cas no 1215814-78-0 (Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate)

Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
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- BB 0241169
- ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
- 6-Bromo-4-diethylamino-quinoline-3-carboxy lic acid ethyl ester
- Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
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- インチ: 1S/C16H19BrN2O2/c1-4-19(5-2)15-12-9-11(17)7-8-14(12)18-10-13(15)16(20)21-6-3/h7-10H,4-6H2,1-3H3
- InChIKey: SKEVHVLZQXLMAU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(C=1)=C(C(C(=O)OCC)=CN=2)N(CC)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 349
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 42.4
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM266098-10g |
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate |
1215814-78-0 | 97% | 10g |
$1206 | 2021-08-18 | |
Chemenu | CM266098-1g |
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate |
1215814-78-0 | 97% | 1g |
$411 | 2021-08-18 | |
Chemenu | CM266098-5g |
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate |
1215814-78-0 | 97% | 5g |
$856 | 2021-08-18 | |
Chemenu | CM266098-1g |
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate |
1215814-78-0 | 97% | 1g |
$436 | 2022-06-14 |
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylateに関する追加情報
Research Brief on Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate (CAS: 1215814-78-0): Recent Advances and Applications
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate (CAS: 1215814-78-0) is a quinoline-based compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic utility, biological activities, and emerging applications in pharmaceutical research.
One of the most notable advancements in the use of Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a crucial building block for the development of selective inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The study reported that derivatives of this quinoline scaffold exhibited potent inhibitory activity against PI3Kα, with IC50 values in the nanomolar range. These findings underscore the compound's potential as a starting point for the design of next-generation anticancer agents.
In addition to its applications in oncology, recent research has explored the antimicrobial properties of Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate. A 2022 study in Bioorganic & Medicinal Chemistry Letters investigated its derivatives as potential agents against drug-resistant bacterial strains. The results indicated that certain modifications to the quinoline core enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. These findings suggest that this compound could play a role in addressing the growing challenge of antibiotic resistance.
The synthetic versatility of Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate has also been a focus of recent research. A 2023 publication in Organic Letters detailed a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of the bromo-substituted quinoline core. This methodology expands the toolbox for medicinal chemists to access diverse derivatives with tailored pharmacological properties. The study reported excellent yields and broad substrate scope, making it a valuable contribution to the field of synthetic chemistry.
From a drug development perspective, pharmacokinetic studies of Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate derivatives have shown promising results. Recent in vivo evaluations reported in European Journal of Medicinal Chemistry demonstrated favorable absorption and distribution profiles for several analogs, with some compounds exhibiting good blood-brain barrier penetration. These properties make the scaffold particularly interesting for CNS-targeted therapies, opening new avenues for the treatment of neurological disorders.
Looking forward, the unique structural features of Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate continue to inspire innovative research directions. Current investigations are exploring its potential in targeted protein degradation (PROTAC technology) and as a fluorescent probe for biological imaging. The compound's modular structure allows for precise modifications to achieve desired biological effects, making it a valuable asset in chemical biology and drug discovery programs.
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